5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride
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Description
5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride is a chemical compound with the molecular formula C13H17ClFNO2 and a molecular weight of 273.73 . It is a research-use-only compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group attached to a piperidine ring via a fluoro group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are often used in the synthesis of various pharmaceuticals and alkaloids . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .Future Directions
Piperidine derivatives, such as this compound, continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Properties
IUPAC Name |
5-fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2.ClH/c14-12-1-2-13(11(7-12)9-17)15-5-3-10(8-16)4-6-15;/h1-2,7,9-10,16H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQALNIXXBLKIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=C(C=C2)F)C=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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